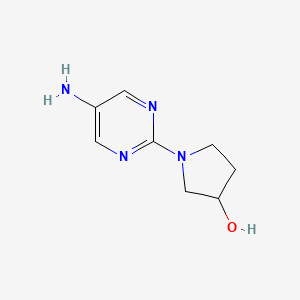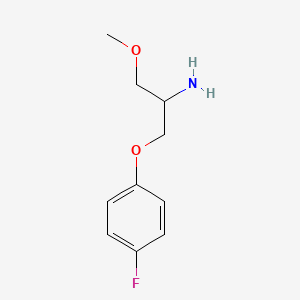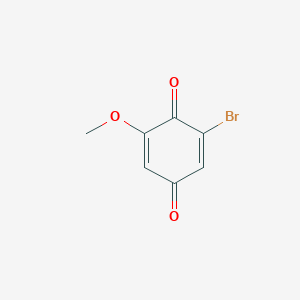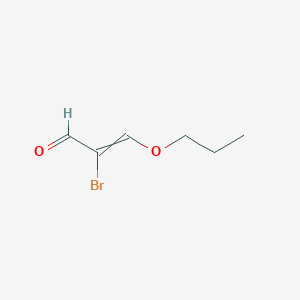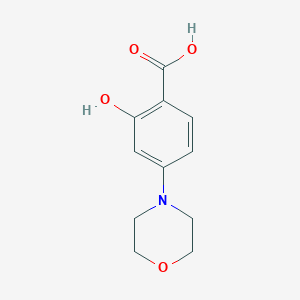
2-Hydroxy-4-(4-morpholinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-morpholin-4-yl-benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-morpholin-4-yl-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Steps: The hydroxybenzoic acid is reacted with morpholine in the presence of a catalyst to form the desired product. The reaction may involve heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-4-morpholin-4-yl-benzoic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Process: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives with different oxidation states.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-morpholin-4-yl-benzoic acid has a wide range of scientific research applications, including:
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block for the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-morpholin-4-yl-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group and morpholine ring play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic Acid:
4-Morpholinobenzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
2-Hydroxy-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the hydroxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
404009-36-5 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-hydroxy-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) |
Clé InChI |
MWVYFJVAAQJALF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoate](/img/structure/B8506848.png)
![7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine](/img/structure/B8506854.png)
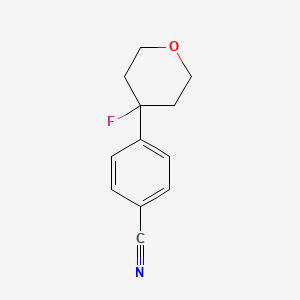
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol](/img/structure/B8506871.png)
![2-[(4-Acetamidophenyl)sulfonylamino]phenyl aniline](/img/structure/B8506878.png)
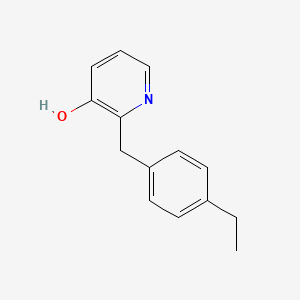
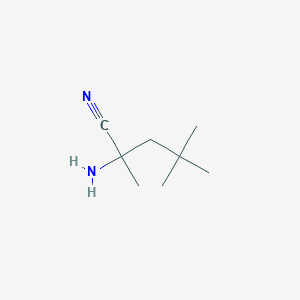
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
